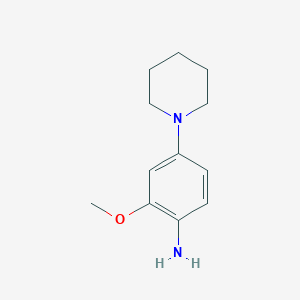

2-Methoxy-4-(piperidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-9-10(5-6-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMDFHPYOLDNDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734634 | |

| Record name | 2-Methoxy-4-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340334-65-7 | |

| Record name | 2-Methoxy-4-(piperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Significance of Aniline and Piperidine Moieties

The aniline (B41778) and piperidine (B6355638) rings are fundamental components in the design of complex chemical structures, largely due to their unique electronic and conformational properties.

Derivatization Strategies and Functional Group Transformations

Transformations Involving the Piperidine (B6355638) Ring System

Substitutions and Rearrangements on the Piperidine Ring

The piperidine ring in 2-Methoxy-4-(piperidin-1-yl)aniline is a key site for introducing structural diversity. The nitrogen atom of the piperidine can undergo various substitution reactions to yield a wide array of derivatives.

One of the most common transformations is N-alkylation , where an alkyl group is introduced onto the piperidine nitrogen. This can be achieved using various alkylating agents such as alkyl halides or through reductive amination. For instance, the reaction with a suitable alkyl halide in the presence of a base can lead to the formation of a quaternary ammonium (B1175870) salt or a tertiary amine, depending on the reaction conditions. A general method for N-alkylation of anilines involves the use of an alcohol in the gas phase over a γ-aluminum oxide catalyst at elevated temperatures (200-400 °C). google.com This process can be adapted for the piperidine nitrogen, offering a pathway to a range of N-alkylated derivatives.

N-acylation is another important derivatization strategy. The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acylpiperidine derivatives. A well-established method for the acetylation of arylbromides, which can be conceptually extended to the N-acylation of amines, involves the use of acetyltrimethylsilane (B79254) catalyzed by a palladium complex. orgsyn.org This highlights the potential for palladium-catalyzed cross-coupling reactions to introduce acyl groups onto the piperidine nitrogen.

While specific examples of rearrangements on the piperidine ring of this compound are not extensively documented in the literature, the principles of heterocyclic chemistry suggest potential pathways. For instance, under specific conditions, ring-opening and subsequent recyclization reactions could be envisioned, potentially leading to different heterocyclic systems. However, such transformations would require carefully designed reaction conditions to overcome the inherent stability of the piperidine ring.

Formation of Organometallic and Coordination Complexes

The nitrogen and oxygen atoms in this compound serve as excellent donor sites for coordination with metal ions, making it a versatile ligand in the synthesis of organometallic and coordination complexes. orientjchem.org The design of such complexes is a burgeoning area of research, with potential applications in catalysis and materials science. orientjchem.org

Cyclometallation Reactions with Transition Metals

Cyclometallation is a powerful tool in organometallic chemistry where a ligand reacts with a metal center to form a metallacycle. The aromatic ring of this compound is susceptible to C-H activation, a key step in cyclometallation reactions.

Palladium-catalyzed cyclometallation is a well-explored area. While no direct examples with this compound are reported, studies on similar N-aryl piperidines demonstrate the feasibility of this transformation. acs.orgnih.gov For example, palladium(II) acetate (B1210297) can catalyze the C-H arylation of piperidines at the unactivated C4 position, guided by a directing group on the nitrogen. acs.org This suggests that the aniline (B41778) nitrogen or a suitably modified piperidine nitrogen in the target molecule could direct the cyclometallation onto the aromatic ring. A study on the cyclopalladation of 4-Methoxy-N-{(E)-(piperidin-1-yl) phenyl) Methylene} aniline, a structurally related compound, showed the formation of a dimeric, acetate-bridged cyclopalladated complex. ekb.eg This reaction proceeds via the activation of a C-H bond on the phenyl ring, with the imine nitrogen acting as the directing group. ekb.eg

Rhodium-catalyzed cyclometallation also presents a viable route for creating organometallic complexes. Rhodium catalysts are known to effectively catalyze C-H bond arylation of arenes. sigmaaldrich.com Rhodium(II) catalysts, for instance, have been used in the cyclopropanation and C-H functionalization of various substrates. nih.gov The presence of both aryl and piperidine C-H bonds in this compound offers multiple possibilities for rhodium-catalyzed C-H activation and subsequent functionalization.

The general mechanism for these reactions often involves the coordination of the nitrogen atom to the metal center, followed by an intramolecular C-H activation step to form a stable metallacycle. The specific regioselectivity of the C-H activation would depend on the catalyst, the directing group, and the reaction conditions.

Design and Synthesis of Metal-Ligand Adducts

The design and synthesis of metal-ligand adducts with this compound can lead to a wide range of coordination compounds with diverse geometries and electronic properties. orientjchem.orgresearchgate.net The choice of the metal ion and the reaction conditions plays a crucial role in determining the final structure of the complex.

Palladium(II) complexes can be readily synthesized by reacting this compound with a suitable palladium precursor, such as [PdCl2(COD)]. researchgate.net The ligand can coordinate to the palladium center in a monodentate or bidentate fashion, utilizing the aniline nitrogen, the piperidine nitrogen, or both. The synthesis of methylpalladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene ligands has been achieved through transmetalation from corresponding silver complexes, a strategy that could be adapted for the target molecule. beilstein-journals.org

Platinum(II) complexes are of significant interest due to their potential applications in medicinal chemistry. nih.govscholaris.camit.edunih.gov The synthesis of platinum(II) complexes with this compound can be achieved by reacting it with a platinum(II) source like K2[PtCl4]. nih.gov The resulting complexes can exhibit square planar geometry, with the ligand coordinating through its nitrogen donor atoms. The synthesis of platinum(II) complexes with various ligands, including those with bulky aromatic groups, has been extensively studied, providing a framework for designing novel complexes with the target aniline derivative. scholaris.ca

The synthesis of coordination compounds often involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comnih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties. The table below summarizes some potential metal complexes that could be formed with this compound based on the known coordination chemistry of similar ligands.

| Metal Ion | Potential Precursor | Expected Coordination Mode | Potential Complex Structure |

| Palladium(II) | [PdCl2(COD)] | Bidentate (N_aniline, N_piperidine) | [Pd(this compound)Cl2] |

| Platinum(II) | K2[PtCl4] | Bidentate (N_aniline, N_piperidine) | [Pt(this compound)Cl2] |

| Rhodium(III) | RhCl3·3H2O | Bidentate/Tridentate | [Rh(this compound)Cl3(H2O)] |

| Copper(II) | CuCl2·2H2O | Bidentate (N_aniline, O_methoxy) | [Cu(this compound)Cl2] |

This table presents hypothetical structures based on common coordination patterns and is for illustrative purposes.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 2-Methoxy-4-(piperidin-1-yl)aniline, ¹H and ¹³C NMR are fundamental for confirming its complex structure.

High-Resolution ¹H NMR Spectroscopy

High-resolution proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) protons, the protons of the piperidine (B6355638) ring, and the amino protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit a characteristic splitting pattern. The proton at C3 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

Amino Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

Piperidine Protons: The protons on the piperidine ring will show signals in the aliphatic region. The four protons on the carbons adjacent to the nitrogen (C2' and C6') will be deshielded and appear as a triplet. The four protons at C3' and C5' and the two protons at C4' will likely appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C3-H) | ~6.8 | d | 1H |

| Aromatic H (C5-H) | ~6.6 | dd | 1H |

| Aromatic H (C6-H) | ~6.7 | d | 1H |

| -NH₂ | Variable (e.g., ~3.5-5.0) | br s | 2H |

| -OCH₃ | ~3.8 | s | 3H |

| Piperidine H (C2', C6') | ~2.9-3.1 | t | 4H |

| Piperidine H (C3', C5') | ~1.6-1.8 | m | 4H |

| Piperidine H (C4') | ~1.5-1.7 | m | 2H |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

¹³C NMR Spectroscopy and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. Coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined.

For this compound, twelve distinct carbon signals are expected.

Aromatic Carbons: Six signals will be present in the aromatic region (δ 100-160 ppm). The carbons attached to the oxygen (C2) and the piperidine nitrogen (C4) will be the most deshielded.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak around δ 55-60 ppm.

Piperidine Carbons: Three signals are expected for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2' and C6') will be more deshielded than the others.

DEPT-135 and DEPT-90 experiments would further clarify these assignments:

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

DEPT-90: Only CH signals are observed.

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C1 | ~135 | No Signal | No Signal |

| C2 | ~150 | No Signal | No Signal |

| C3 | ~115 | Positive | Positive |

| C4 | ~145 | No Signal | No Signal |

| C5 | ~118 | Positive | Positive |

| C6 | ~120 | Positive | Positive |

| -OCH₃ | ~56 | Positive | No Signal |

| C2', C6' | ~52 | Negative | No Signal |

| C3', C5' | ~26 | Negative | No Signal |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent aromatic protons and between the protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached, and usually already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity around quaternary carbons and for linking the different fragments of the molecule, such as connecting the piperidine ring to the aromatic ring and the methoxy group to its attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can be used to confirm the spatial arrangement of substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, which is a powerful tool for confirming the molecular formula. For this compound (C₁₂H₁₈N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 207.1497 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, key fragmentation pathways would likely involve:

Loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Cleavage of the C-N bond between the aromatic ring and the piperidine ring.

Fragmentation of the piperidine ring itself through various ring-opening mechanisms.

Analysis of these fragment ions would provide strong evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands for its primary functional groups: the amine (NH₂), methoxy (O-CH₃), piperidine, and substituted benzene ring.

Expected FTIR Spectral Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretching | 3500-3300 | Asymmetric and symmetric stretching of the primary amine group, likely appearing as two distinct peaks. |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretching (Aliphatic) | 3000-2850 | Asymmetric and symmetric stretching of the C-H bonds in the piperidine ring and methoxy group. |

| C=C Stretching (Aromatic) | 1620-1580 | Stretching vibrations within the benzene ring. |

| N-H Bending (Scissoring) | 1650-1580 | In-plane bending of the primary amine group. |

| C-N Stretching (Aromatic) | 1340-1250 | Stretching of the bond between the aromatic ring and the amine nitrogen. |

| C-O Stretching (Aryl Ether) | 1275-1200 (asymmetric) 1075-1020 (symmetric) | Asymmetric and symmetric stretching of the aryl-O-CH₃ bond. |

| C-N Stretching (Aliphatic) | 1250-1020 | Stretching of the C-N bonds within the piperidine ring and its connection to the aromatic ring. |

Note: The table above represents expected values based on established correlation charts for functional groups and does not constitute experimentally verified data for this specific compound.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the C-C backbone of the piperidine ring.

Expected Raman Spectral Data for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| Aromatic Ring Breathing | ~1000 | A strong, sharp peak characteristic of the symmetric expansion and contraction of the benzene ring. |

| C-H Stretching (Aromatic) | 3100-3050 | Symmetric C-H stretching vibrations on the benzene ring. |

| C-C Stretching (Piperidine) | 1200-800 | Stretching vibrations of the carbon-carbon bonds within the saturated piperidine ring. |

| C-N Stretching | 1300-1200 | Vibrations of the C-N bonds. |

Note: This table is illustrative of the types of signals expected and their general locations. Specific shifts would require experimental measurement.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The chromophore in this compound is the substituted benzene ring. The presence of both an electron-donating amine group (-NH₂) and an electron-donating methoxy group (-OCH₃) is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Expected UV-Vis Spectral Data for this compound:

| Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | > 250 | Typically measured in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol. |

| n → π | > 300 | A weaker absorption band at a longer wavelength may be observed due to the non-bonding electrons on the nitrogen and oxygen atoms. |

Note: The specific λmax values are highly dependent on the solvent used due to solvatochromic effects. The values presented are estimations based on the electronic nature of the substituents.

X-Ray Diffraction Analysis for Single-Crystal Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing exact bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray analysis would provide a wealth of structural information.

Expected Crystallographic Data for this compound:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal structure (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Bond Lengths | Precise measurements of all covalent bonds (e.g., C-C, C-N, C-O). |

| Bond Angles | Precise measurements of the angles between bonded atoms. |

| Torsion Angles | Information on the conformation of the piperidine ring and the orientation of the substituents relative to the benzene ring. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., N-H···N or N-H···O) and other non-covalent interactions that dictate the crystal packing. |

Note: The data in this table can only be obtained through the successful growth of a suitable single crystal and subsequent X-ray diffraction analysis. No published crystal structure for this specific compound was found in the searched databases.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

No published studies were found that specifically detail the DFT-based geometry optimization or energetic calculations for 2-Methoxy-4-(piperidin-1-yl)aniline. Such a study would typically involve using a functional (like B3LYP) and a basis set to determine the most stable three-dimensional conformation of the molecule, its bond lengths, bond angles, and total energy.

There is no available research that uses TD-DFT to investigate the electronic excitation energies, oscillator strengths, or simulated UV-Vis spectra of this compound.

A search for computational analyses using ab initio (such as Hartree-Fock) or semi-empirical methods for this specific compound yielded no results.

Electronic Structure Analysis and Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO gap for this compound are not available in the literature. This analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity.

No NBO analysis has been published for this compound. This type of analysis would provide insight into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density between the aniline (B41778) ring, the methoxy (B1213986) group, and the piperidine (B6355638) substituent.

Computational Spectroscopic Property Prediction and Validation

Theoretical calculations can simulate various types of spectra, providing a powerful means to interpret and validate experimental data.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By simulating the ¹H and ¹³C NMR spectra of this compound, we can predict the chemical shifts of each unique proton and carbon atom in the molecule. These theoretical values, when compared with experimental data, can confirm the molecular structure and assign specific resonances to their corresponding atoms.

The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the methoxy group protons, the protons of the piperidine ring, and the protons of the aniline amino group. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the methoxy and piperidinyl groups. The ¹³C NMR spectrum would similarly provide predicted chemical shifts for each carbon atom, with the carbons directly attached to the nitrogen and oxygen atoms showing characteristic downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 110 - 150 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Piperidine (-CH₂-) | 1.5 - 3.5 | 25 - 50 |

Note: These are illustrative values and would be refined by actual GIAO calculations.

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These simulations are crucial for assigning specific vibrational modes to the observed spectral bands.

For this compound, the predicted IR spectrum would show characteristic stretching frequencies for the N-H bonds of the aniline group (around 3300-3500 cm⁻¹), C-H bonds of the aromatic and aliphatic regions (around 2800-3100 cm⁻¹), C-O stretching of the methoxy group (around 1000-1300 cm⁻¹), and C-N stretching vibrations. The Raman spectrum would complement the IR data, often showing stronger signals for non-polar bonds.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Aniline) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These simulations can predict the electronic transitions that give rise to the absorption bands observed experimentally.

The simulated UV-Vis spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The presence of the electron-donating methoxy and amino groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609).

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Predicted Wavelength (λmax) Range (nm) |

|---|---|

| π → π* | 200 - 300 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the electrophilic substitution reactions on the aniline ring could be modeled to determine the preferred sites of reaction (ortho, meta, or para to the amino group) and the influence of the methoxy and piperidinyl substituents on the reaction energetics. Such studies would provide a detailed, atomistic understanding of the molecule's reactivity that is often difficult to obtain through experimental means alone.

Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 4 Piperidin 1 Yl Aniline

Mechanistic Pathways of Electrophilic Substitution on the Aromatic Ring

The aromatic ring of 2-Methoxy-4-(piperidin-1-yl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amino (-NH₂), the methoxy (B1213986) (-OCH₃), and the piperidin-1-yl group. wikipedia.orgbyjus.com All three are ortho-, para-directing substituents. libretexts.org

The amino group is generally considered one of the strongest activating groups, followed by the methoxy group. scispace.com The piperidin-1-yl group, being a tertiary amine attached to the ring, also contributes to the ring's activation. The directing effects of these groups combine to determine the regioselectivity of substitution reactions.

The positions on the ring relative to the substituents are as follows:

C1: Attached to the amino group.

C2: Attached to the methoxy group.

C3: Ortho to both the methoxy and piperidin-1-yl groups.

C4: Attached to the piperidin-1-yl group.

C5: Para to the methoxy group and ortho to the piperidin-1-yl group.

C6: Ortho to the amino group.

Given the activating strength hierarchy (-NH₂ > -OCH₃), the amino group is the most powerful directing group. masterorganicchemistry.com It strongly activates the positions ortho (C6) and para (C4) to it. However, the para position is already occupied by the piperidinyl group. Therefore, the primary site for electrophilic attack is the C6 position. The methoxy group also activates its ortho position (C3) and para position (C5). The piperidinyl group activates its ortho positions (C3 and C5).

Considering these combined effects, electrophilic substitution is most likely to occur at the C5 and C3 positions, which are activated by both the methoxy and piperidinyl groups, and to a lesser extent at the C6 position, which is strongly activated by the amino group but may be subject to some steric hindrance. In reactions like halogenation with bromine water, the high activation of the ring would likely lead to polysubstitution if the conditions are not carefully controlled. byjus.com

It is important to note that under strongly acidic conditions, such as in Friedel-Crafts reactions, the aniline (B41778) nitrogen can be protonated to form an anilinium ion (-NH₃⁺). quora.com This group is strongly deactivating and meta-directing, which would completely alter the reactivity and regioselectivity of the substitution. byjus.com

Nucleophilic Behavior of the Aniline Nitrogen and Piperidine (B6355638) Nitrogen

The compound this compound possesses two nitrogen atoms with distinct nucleophilic characteristics: the primary aromatic amine (aniline) nitrogen and the tertiary aliphatic amine (piperidine) nitrogen.

The lone pair of electrons on the aniline nitrogen is delocalized into the π-system of the benzene (B151609) ring through resonance. wikipedia.orgchemistrysteps.com This delocalization reduces its availability to act as a nucleophile or a base. wikipedia.org In contrast, the lone pair on the piperidine nitrogen is localized on the nitrogen atom and is readily available for donation. pearson.com Consequently, the piperidine nitrogen is significantly more basic and more nucleophilic than the aniline nitrogen. wikipedia.orgpearson.com

This difference in nucleophilicity can be quantified by comparing the pKa values of the conjugate acids of similar amines.

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

| Amine | pKa of Conjugate Acid | Rationale |

|---|---|---|

| Aniline | 4.63 utexas.edu | Lone pair delocalized into the aromatic ring, reducing basicity. wikipedia.org |

Data for piperidine from various chemical data sources.

Due to this significant difference in reactivity, reactions with electrophiles like acyl chlorides or alkyl halides would be expected to occur selectively at the piperidine nitrogen under controlled conditions. wikipedia.org For instance, in an acylation reaction, the more nucleophilic piperidine nitrogen would preferentially attack the electrophilic carbonyl carbon to form an amide, leaving the aniline nitrogen unreacted. wikipedia.org

Redox Chemistry of the Constituent Moieties

The redox chemistry of this compound is primarily dictated by the aniline moiety, which is susceptible to oxidation. researchgate.net The electrochemical oxidation of aniline and its derivatives has been studied extensively. acs.orgumn.edursc.org The process typically involves the initial loss of one electron to form a radical cation. researchgate.net

The presence of electron-donating groups like methoxy and piperidinyl lowers the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline. umn.edumdpi.com The oxidation potential for aniline itself is approximately +0.87 V versus SHE. rsc.org For substituted anilines, this value changes depending on the nature of the substituent. rsc.org

The radical cation formed can undergo further reactions, such as coupling, which can lead to the formation of polymeric materials like polyaniline. wikipedia.org The methoxy group at the ortho position and the piperidinyl group at the para position will influence the structure and properties of any resulting polymer.

The piperidine moiety is generally stable towards mild oxidizing agents. However, under more forceful electrochemical conditions or with strong chemical oxidants, aliphatic amines can be oxidized. mdpi.com The methoxy group is generally stable under these conditions but can be involved in subsequent reactions if the aromatic ring is dearomatized through oxidation. acs.org

Table 2: Representative Oxidation Potentials of Related Anilines

| Compound | Oxidation Potential (Ep vs Ag/AgCl) | Notes |

|---|---|---|

| Aniline | 1.059 V | In aqueous acetic acid/sulfuric acid. researchgate.net |

| 4-Methoxyaniline | Lower than aniline | The electron-donating methoxy group facilitates oxidation. acs.org |

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

While specific catalytic applications for this compound are not widely documented, its structure suggests potential utility in several types of catalytic transformations, both as a substrate and as a ligand.

As a Substrate: The primary amino group and the aromatic ring make this molecule a suitable substrate for cross-coupling reactions. For example, the aniline nitrogen could participate in Buchwald-Hartwig amination reactions with aryl halides. More commonly, if the aromatic ring were halogenated, it could undergo Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.govorganic-chemistry.org Palladium-catalyzed C-H functionalization reactions are also a possibility, allowing for the direct introduction of new groups onto the activated aromatic ring, potentially with high regioselectivity. acs.org

As a Ligand: The presence of two nitrogen donor atoms (aniline and piperidine) allows this compound to function as a potential ligand in coordination chemistry. wikipedia.org It could act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms, although the formation of a stable chelate ring would depend on the metal's coordination geometry. Such ligands are crucial in homogeneous catalysis. For instance, N-heterocyclic carbene (NHC) palladium complexes are used in Suzuki-Miyaura couplings, and ligands containing nitrogen donors are common in a wide array of catalytic systems. nih.gov The electronic properties of the ligand, influenced by the methoxy and piperidinyl groups, would tune the catalytic activity of the metal center. mdpi.com

Elucidation of Ligand-Metal Coordination and its Influence on Chemical Reactivity

The coordination of this compound to a metal center would primarily occur through the lone pairs of electrons on the two nitrogen atoms. wikipedia.org The more basic and sterically accessible piperidine nitrogen would likely be the preferred initial coordination site. However, bidentate chelation involving both the piperidine and aniline nitrogens is also conceivable.

Upon coordination to a Lewis acidic metal center, the electronic properties of the ligand are significantly altered. The donation of electron density from the nitrogen atoms to the metal center reduces the electron-donating capacity of these groups towards the aromatic ring. This effect is particularly pronounced for the aniline moiety.

Coordination of the aniline nitrogen to a metal complex, for example with Co(III), has been shown to dramatically decrease the reactivity of the aromatic ring towards electrophilic substitution. acs.org The metal center acts as a strong electron-withdrawing group, effectively "deactivating" the ring. Studies on the bromination of coordinated aniline in a trans-[Co(en)₂(NH₂C₆H₅)(Cl)]²⁺ complex showed that its reaction rate was reduced by a factor of approximately 10¹⁰ compared to free aniline. acs.org

This deactivation occurs because the nitrogen's lone pair, which is responsible for activating the ring, is now engaged in a coordinate bond with the metal. Consequently, the electron density of the aromatic ring is substantially lowered, making it far less susceptible to attack by electrophiles. This principle can be used to control reactivity; for instance, to perform a reaction on a different part of the molecule while protecting the aniline ring from electrophilic attack. The structure of such metal complexes can be definitively characterized using techniques like X-ray crystallography. researchgate.netresearchgate.net

Structure Chemical Property Relationships and Non Biological Applications

Influence of Molecular Architecture on Chemical Reactivity and Selectivity

The 2-methoxy group (-OCH₃) is a powerful electron-donating group (EDG) that significantly influences the reactivity of the aromatic ring. wikipedia.org This influence is exerted through two main electronic effects:

Resonance Effect (+M): The oxygen atom of the methoxy (B1213986) group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through the π-system. libretexts.org This resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution reactions. wikipedia.org

The presence of the methoxy group at the ortho position to the amino group enhances the electron density on the ring, making the molecule more reactive towards electrophiles compared to unsubstituted aniline (B41778).

The piperidin-1-yl group, a cyclic secondary amine, is attached to the aromatic ring at the 4-position. Its contributions to the molecule's reactivity are both electronic and steric.

Steric Effects: The piperidine (B6355638) ring is a bulky substituent. nih.gov Its presence can sterically hinder reactions at the positions ortho to it (positions 3 and 5 on the aniline ring). This steric hindrance can influence the regioselectivity of reactions, favoring substitution at the less hindered positions. The chair conformation of the piperidine ring also contributes to the three-dimensional shape of the molecule, which can play a role in its interactions with other molecules. reddit.com

Electron Density: The combined electron-donating effects of the 2-methoxy and 4-piperidin-1-yl groups lead to a significant increase in the electron density of the aromatic ring compared to aniline. This high electron density is concentrated at the positions ortho and para to the activating groups.

To illustrate the effect of substituents on the dipole moment of aniline derivatives, the following table shows experimental values for related compounds.

| Compound | Dipole Moment (Debye) |

| Aniline | 1.53 nist.gov |

| o-Anisidine (2-Methoxyaniline) | 1.59 |

| p-Anisidine (4-Methoxyaniline) | 1.83 |

This table presents data for illustrative purposes for related compounds, as specific experimental data for 2-Methoxy-4-(piperidin-1-yl)aniline is not available in the cited sources.

Utility as a Versatile Chemical Building Block and Synthetic Intermediate

The unique structural features and reactivity of this compound make it a valuable building block in organic synthesis for the creation of more complex molecules.

The presence of a reactive primary amino group and an activated aromatic ring allows for the incorporation of the this compound scaffold into a variety of larger and more complex organic structures. The amino group can readily undergo a range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. wikipedia.org

Alkylation: Reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.

Formation of Schiff bases: Condensation with aldehydes and ketones. researchgate.net

The activated aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of further functional groups. The piperidine moiety can also be a site for further chemical modification. This versatility makes it a useful starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. ajchem-a.com

While specific examples of this compound being used as a precursor for novel synthetic reagents are not extensively documented in the literature, its structural motifs are found in various bioactive molecules and synthetic intermediates. For instance, substituted anilines and piperidines are key components in the synthesis of many pharmaceutical compounds. ajchem-a.comresearchgate.net The combination of the methoxy-aniline and piperidine fragments in one molecule offers a starting point for the development of new ligands for metal catalysts or for the synthesis of novel scaffolds in medicinal chemistry.

Scaffold for Combinatorial Library Generation in Chemical Research

The molecular architecture of this compound, featuring a substituted aniline ring coupled with a piperidine moiety, makes it a valuable scaffold for the generation of combinatorial libraries in chemical research. A scaffold in this context is a core structure upon which a variety of chemical groups can be systematically added, leading to a large collection, or library, of related compounds. Such libraries are instrumental in drug discovery and materials science for screening and identifying molecules with desired properties.

The utility of similar piperidine- and aniline-based structures as "privileged scaffolds" is well-documented in medicinal chemistry. These core structures are known to bind to multiple biological targets, and their derivatives are frequently explored in the development of new therapeutic agents. For instance, numerous patents detail the use of N-(4-piperidinyl)-N-phenylamides and other substituted 4-amino-piperidines as central scaffolds for creating extensive libraries of compounds for pharmaceutical applications. google.comgoogle.com

A closely related structure, N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), serves as a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. The discovery of ASP3026 involved the synthesis of a series of 1,3,5-triazine (B166579) derivatives built upon the 2-methoxy-4-(substituted piperidin-1-yl)aniline core, demonstrating a clear application of this scaffold in generating a focused chemical library to optimize for a specific biological activity.

The general principle is further illustrated by the use of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure as a scaffold for developing novel inhibitors of the NLRP3 inflammasome. bath.ac.uk Researchers designed and synthesized a series of derivatives by modifying this core, showcasing the power of scaffold-based design in creating new functional molecules. bath.ac.uk This approach underscores the potential of this compound as a foundational element for building diverse molecular libraries aimed at discovering new chemical entities with unique properties.

Potential in Materials Science and Specialty Chemical Development

As a substituted aniline, this compound is categorized as a chemical building block, a foundational component for synthesizing more complex molecules and specialty chemicals. oakwoodchemical.com Its availability from various chemical suppliers, often for research and development purposes, highlights its role in the creation of novel chemical products. oakwoodchemical.comnih.gov

The broader class of aniline derivatives is crucial in numerous industrial fields, serving as precursors for a wide range of products. researchgate.net Similarly, piperidine-containing compounds are featured in comprehensive catalogs of life science and materials science products, available in various grades for applications ranging from pharmaceutical to electronics. nih.gov

Precursors for Advanced Organic Materials (e.g., Dyes, Pigments, Polymers)

Substituted anilines are a significant class of monomers used in the synthesis of advanced organic materials, particularly conducting polymers like polyaniline (PANI). Polyaniline is renowned for its ease of synthesis, low cost, and considerable electrical conductivity. researchgate.net Modifying the aniline monomer with various substituents is a key strategy to enhance properties such as solubility and processability, and to introduce new functionalities. researchgate.netrsc.org

Research into the polymerization of new aniline derivatives demonstrates that the nature of the substituent on the aniline ring has a direct impact on the characteristics of the resulting polymer. rsc.org For example, studies on polymers made from ortho-substituted anilines show that the substituent affects the polymer's morphology, solubility in organic solvents, and electrical properties. rsc.org These tailored polymers have shown promise for applications in chemical sensors. rsc.org

While direct polymerization of this compound is not specifically documented in the reviewed literature, its structure as a substituted aniline makes it a candidate for inclusion in such research. The development of new polyaniline derivatives for use in sensors, electrochromic displays, and solar cells is an active area of materials science. researchgate.net

Table 1: Potential Applications of Substituted Polyanilines

| Application Area | Function | Reference |

|---|---|---|

| Sensors | Detection of moisture and ammonia (B1221849) | rsc.org |

| Electrochromic Devices | Color-changing materials for displays | researchgate.net |

| Solar Cells | Components in photovoltaic devices | researchgate.net |

| Supercapacitors | Energy storage materials | researchgate.net |

Components in Functional Chemical Systems

The derivatives of substituted anilines, particularly polymers, are key components in various functional chemical systems. The ability to tune the properties of polyanilines by using different substituted monomers allows for the creation of materials designed for specific tasks. researchgate.net

A prime example is the use of thin films made from new polyaniline derivatives in the design of chemical sensors. These films exhibit high sensitivity to analytes like moisture and ammonia, demonstrating a clear functional application. rsc.org The review of substituted polyanilines and their composites highlights their broad potential in sensors, semiconductors, and energy storage devices like batteries and supercapacitors. researchgate.net The incorporation of this compound as a monomer could potentially lead to new functional polymers with unique electronic or chemical-sensing properties, stemming from the specific combination of its methoxy and piperidine functional groups.

Role in Catalysis and Coordination Chemistry

The structural features of this compound, namely the nitrogen atoms of the aniline and piperidine groups and the oxygen atom of the methoxy group, provide multiple potential coordination sites for metal ions. This suggests a role for the compound in catalysis and coordination chemistry.

Design of Ligands for Metal-Catalyzed Organic Transformations

The design of ligands is central to the development of metal catalysts for organic synthesis. The ligand environment around a metal center dictates the catalyst's activity, selectivity, and stability. Anilines and their derivatives are known to coordinate with various transition metals, including palladium, rhodium, and ruthenium, often as a key step in metal-catalyzed C-H functionalization reactions. bath.ac.uk

Furthermore, the piperidine motif is also a well-established component of ligands in coordination chemistry. For example, tridentate ligands derived from N-alkyl-3,5-bis(3-pyridylmethylene)piperidin-4-one have been used to construct coordination polymers with silver(I) ions. researchgate.net In these structures, the aliphatic nitrogen atom of the piperidine ring is directly involved in coordination to the metal center. researchgate.net

Given that both the aniline and piperidine components of this compound are known to participate in metal coordination, the compound represents a promising candidate for a bidentate or potentially tridentate ligand. Its specific electronic and steric properties, conferred by the methoxy and piperidinyl substituents, could be harnessed to fine-tune the behavior of metal catalysts in various organic transformations.

Investigations into Cyclometallated Complexes for Catalytic Applications

Following extensive searches, no publicly available research findings regarding the use of this compound in the investigation or development of cyclometallated complexes for catalytic applications were identified.

Q & A

Basic: What are the optimal synthetic methodologies for 2-Methoxy-4-(piperidin-1-yl)aniline, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling reactions. For example, describes its use as a precursor in the synthesis of amino-quinoline-5,8-dione derivatives, where it reacts with quinoline-5,8-dione under controlled conditions (e.g., reflux in ethanol with catalytic acid). Key optimization parameters include:

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may require inert atmospheres to prevent oxidation of the aniline group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings involving boronic acid derivatives .

Advanced: How does the substitution pattern on the aniline ring influence reactivity in multi-step syntheses?

Answer:

The methoxy and piperidinyl groups at the 2- and 4-positions, respectively, create steric and electronic effects that direct regioselectivity. highlights similar compounds undergoing oxidation to N-oxides or substitution at the aromatic ring. For this compound:

- Electron-donating groups (e.g., methoxy) activate the ring toward electrophilic substitution at the para position relative to the amino group.

- Piperidinyl groups introduce steric hindrance, limiting reactivity at the 4-position. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Basic: What analytical techniques are recommended for characterizing structural purity and confirming synthetic success?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, piperidinyl multiplet at δ 2.5–3.5 ppm).

- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., incomplete substitution or oxidation).

- X-ray crystallography : Resolves molecular geometry; notes SHELX programs for small-molecule refinement, though no direct data exists for this compound .

Advanced: What role does the piperidinyl group play in modulating pharmacokinetic properties or target binding?

Answer:

Piperidine derivatives are known for enhancing bioavailability and CNS penetration. and 19 suggest that:

- Lipophilicity : The piperidinyl group increases logP, improving membrane permeability.

- Target interactions : The basic nitrogen in piperidine forms hydrogen bonds with acidic residues (e.g., aspartate in enzymes). Molecular docking studies can predict binding affinities to targets like NAD(P)H:quinone oxidoreductase 1 (NQO1), as seen in .

Advanced: How can reaction mechanisms involving this compound be elucidated under varying experimental conditions?

Answer:

Mechanistic studies require:

- Kinetic analysis : Monitor reaction progress via in situ FTIR or UV-Vis to determine rate laws.

- Isotopic labeling : Use ¹⁵N-labeled aniline to track substitution pathways.

- Computational modeling : Transition state analysis (e.g., Gaussian software) identifies intermediates, as inferred from for similar compounds undergoing oxidation or reduction .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation; emphasizes SDS compliance for amine derivatives.

- Storage : Store in amber vials under nitrogen at –20°C to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

SAR strategies include:

- Functional group variation : Replace methoxy with trifluoromethoxy to alter electron-withdrawing effects.

- Scaffold hopping : Incorporate piperazine (as in ) instead of piperidine to modify basicity.

- Bioisosterism : Substitute the aniline with a benzamide (e.g., ) to improve metabolic stability. Biological assays (e.g., enzyme inhibition in ) validate modifications .

Advanced: What environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

Answer:

- pH : Stability decreases in acidic conditions (pH < 4) due to protonation of the aniline group, leading to oxidation. Buffered solutions (pH 7–9) are optimal.

- Temperature : Degradation accelerates above 40°C; notes similar compounds require refrigeration for long-term storage .

Basic: What are the compound’s applications as a building block in medicinal chemistry?

Answer:

It serves as a precursor for:

- Heterocyclic systems : Fused quinoline derivatives (e.g., ) with potential anticancer activity.

- Receptor ligands : Piperidine-containing analogs (e.g., ) target GPCRs or kinases.

- Proteolysis-targeting chimeras (PROTACs) : The aniline group links E3 ligase binders to target proteins .

Advanced: How do crystallographic data (e.g., bond angles, torsion) inform conformational analysis?

Answer:

Single-crystal XRD reveals:

- Torsional strain : Between the piperidinyl and methoxy groups, affecting planarity.

- Intermolecular interactions : Hydrogen bonding networks (e.g., N–H···O) stabilize the crystal lattice. provides structural data for related Schiff base derivatives, guiding comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.